

Unveiling Uscharin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Uscharin*

Cat. No.: B3062374

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardenolide glycoside **Uscharin**, from its initial discovery and isolation to the identification of its natural sources and elucidation of its biological activities. This document details the experimental protocols for extraction and characterization, presents quantitative data on its physicochemical properties and bioactivities, and explores its mechanism of action, with a particular focus on its potent inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Diagrams created using Graphviz are provided to illustrate key experimental workflows and biological pathways.

Introduction

Uscharin is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. First identified in plants of the Apocynaceae family, **Uscharin** has garnered significant interest in the scientific community for its diverse pharmacological effects, including cytotoxic, molluscicidal, and most notably, its potent anti-cancer properties mediated through the inhibition of the HIF-1 signaling pathway. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of **Uscharin**.

Discovery and Natural Source Identification

The discovery of **Uscharin** is intrinsically linked to the ethnobotanical use of plants from the family Apocynaceae, particularly species of the genus *Calotropis*. These plants, known for their milky latex, have a long history in traditional medicine.

Natural Sources

Uscharin has been primarily isolated from the latex of several plant species, including:

- *Calotropis gigantea* (Crown flower)[1][2]
- *Calotropis procera* (Sodom apple)[3][4]
- *Gomphocarpus fruticosus* (Swan plant)[3]
- *Asclepias curassavica* (Tropical milkweed)[3]

The latex of these plants is a rich source of various cardenolide glycosides, with **Uscharin** being a significant component.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Uscharin** is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{31}H_{41}NO_8S$	[3]
Molecular Weight	587.7 g/mol	[3]
Appearance	Colorless leaflets	
Solubility	Soluble in methanol, ethanol, chloroform	

Experimental Protocols

Isolation of Uscharin from *Calotropis procera* Latex

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of **Uscharin**.^{[4][6]}

Caption: Workflow for the isolation of **Uscharin**.

Methodology:

- Latex Collection: Fresh latex is collected from the leaves and stems of *Calotropis procera*.
- Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as 95% aqueous ethanol, to precipitate proteins and other macromolecules. The mixture is then filtered.
- Partitioning: The filtrate is subjected to liquid-liquid partitioning. Typically, the ethanolic extract is concentrated and then partitioned between chloroform and water. The chloroform layer, containing the less polar cardenolides, is collected.
- Purification: The chloroform extract is concentrated and purified. This can be achieved through:
 - Fractional Crystallization: The concentrated extract is dissolved in a minimal amount of hot solvent (e.g., 95% ethanol) and allowed to cool slowly to induce crystallization of **Uscharin**.
 - Chromatographic Adsorption: The extract is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents to separate **Uscharin** from other components.
- Purity Assessment: The purity of the isolated **Uscharin** is assessed by Thin Layer Chromatography (TLC).

Structural Characterization

The chemical structure of **Uscharin** is elucidated using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table of ¹H NMR Chemical Shift Values for **Uscharin**

Proton	Chemical Shift (ppm)
H-18	0.82 (s)
H-19	10.00 (s)
H-21	4.85

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **Uscharin**.

Table of Mass Spectrometry Data for **Uscharin**

Parameter	Value	Reference
Molecular Formula	C ₃₁ H ₄₁ NO ₈ S	[3]
Molecular Weight	587.7 g/mol	[3]

4.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of **Uscharin**, confirming its stereochemistry.[2]

Biological Activity

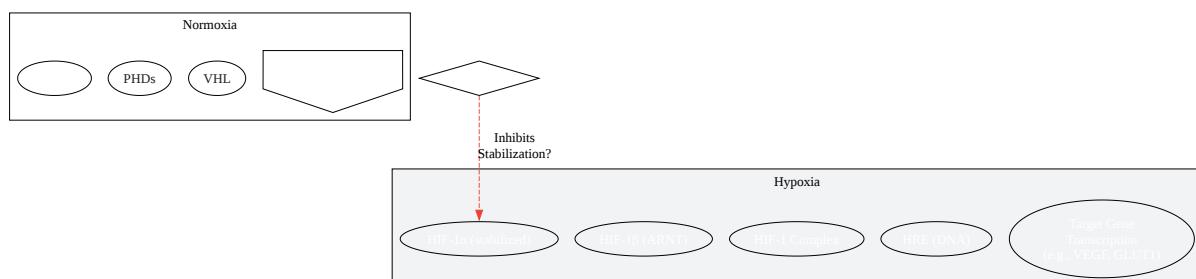
Uscharin exhibits a range of biological activities, with its anti-cancer and molluscicidal properties being the most extensively studied.

Cytotoxicity Against Cancer Cell Lines

Uscharin has demonstrated significant cytotoxic effects against various human cancer cell lines. One study reported IC₅₀ values in the range of 16.61-73.48 μM .^[2]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key mechanism underlying the anti-cancer activity of **Uscharin** is its potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).^{[2][4]} HIF-1 is a transcription factor that plays a crucial role in tumor survival and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival in hypoxic (low oxygen) environments, which are characteristic of solid tumors. **Uscharin** has been shown to be a more potent inhibitor of HIF-1 activity than the well-known inhibitor, digoxin.^{[2][4]}



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